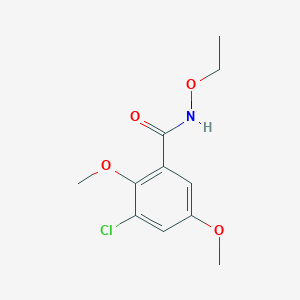![molecular formula C10H16O B14467277 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 66338-41-8](/img/structure/B14467277.png)
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C10H16O. It is a bicyclic ether with a unique structure that includes an oxirane ring fused to a cyclohexane ring.
Preparation Methods
The synthesis of 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be converted to the desired compound .
Chemical Reactions Analysis
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticapsin analog . In medicine, it is being investigated for its potential therapeutic properties. Additionally, in the industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a specific manner, leading to its observed effects. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as 7-oxabicyclo[4.1.0]heptane and its derivatives. These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The presence of the ethenyl and dimethyl groups in this compound makes it unique and imparts specific chemical and physical properties .
Conclusion
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[410]heptane is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials
Properties
CAS No. |
66338-41-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-4-9(2)5-6-10(3)8(7-9)11-10/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
SPGMNSDVDPWYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C(C1)O2)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
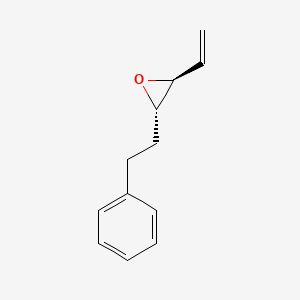
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
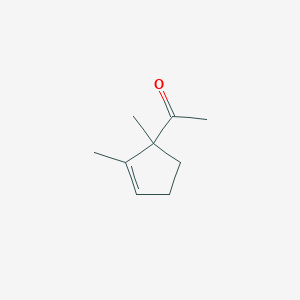
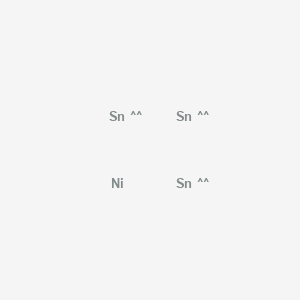
selanium bromide](/img/structure/B14467233.png)
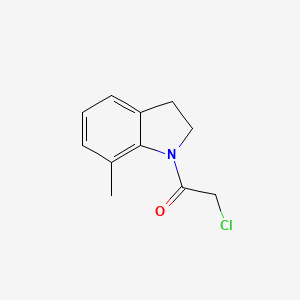
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
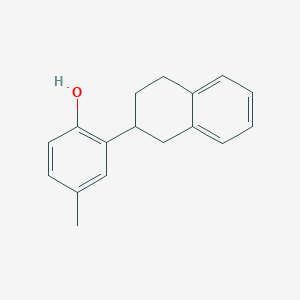
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
